molecular formula C7H9O3P B3371729 Phosphonic acid, (3-methylphenyl)- CAS No. 77918-48-0

Phosphonic acid, (3-methylphenyl)-

Cat. No.: B3371729
CAS No.: 77918-48-0
M. Wt: 172.12 g/mol
InChI Key: PLTITAYELKYVLW-UHFFFAOYSA-N
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Description

Phosphonic acid, (3-methylphenyl)-, is a type of phosphonic acid, which is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom . It is used for many applications due to its structural analogy with the phosphate moiety or to its coordination or supramolecular properties . It is a useful research chemical .


Synthesis Analysis

Phosphonic acids can be prepared from dialkyl or diaryl phosphonate, from dichlorophosphine or dichlorophosphine oxide, from phosphonodiamide, or by oxidation of phosphinic acid . Among all these methods, the dealkylation of dialkyl phosphonates under either acidic conditions (HCl) or using the McKenna procedure (a two-step reaction that makes use of bromotrimethylsilane followed by methanolysis) constitute the best methods to prepare phosphonic acids .


Molecular Structure Analysis

The molecule of phosphonic acid possesses a tetrahedral geometry . In its pure form, it exists as colorless crystals, is slightly soluble in water, and is highly polar due to its structure .


Chemical Reactions Analysis

Phosphonic acids are known to undergo various chemical reactions. For instance, phosphinic acid 289 was prepared from a palladium catalyzed cross-coupling reaction between ethyl methylphosphinate and bromo-3,5-dimethoxybenzene 290, giving phosphinate ester 291 in 60% yield .


Physical and Chemical Properties Analysis

Phosphonic acid, in its pure form, exists as colorless crystals, is slightly soluble in water, and is highly polar due to its structure . This chemical compound is a diprotic acid, which means it can donate two protons (H+) per molecule .

Mechanism of Action

Phosphonic acids and their derivatives have been used for their bioactive properties (drug, pro-drug), for bone targeting, for the design of supramolecular or hybrid materials, for the functionalization of surfaces, for analytical purposes, for medical imaging or as phosphoantigen . They are known to exhibit various mechanisms of action depending on their structure, the nature of the substrate to be stabilized, and the reaction conditions .

Safety and Hazards

Direct exposure to phosphonic acid may cause skin and eye irritation. If ingested or inhaled, it can harm the respiratory system and digestive tract . Hence, it is essential to handle this chemical compound with adequate protection and care .

Future Directions

Phosphonic acids and their derivatives are still an underused functional group for the development of bioactive compounds . The last few years have seen the revival of the work, originally started early in the 1970s, relating to the growing information on the genomic and metabolic pathways of bacteria . This suggests that there is potential for future research and development in this area .

Properties

IUPAC Name

(3-methylphenyl)phosphonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9O3P/c1-6-3-2-4-7(5-6)11(8,9)10/h2-5H,1H3,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTITAYELKYVLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)P(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9O3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10391719
Record name Phosphonic acid, (3-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77918-48-0
Record name Phosphonic acid, (3-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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